

ZZM-1220: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: ZZM-1220

Cat. No.: B12389186

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **ZZM-1220**, a novel covalent inhibitor of G9a/GLP histone methyltransferases, in high-throughput screening (HTS) assays. **ZZM-1220** has demonstrated potent anti-proliferative activity in Triple-Negative Breast Cancer (TNBC) cells, making it a promising candidate for further investigation in drug discovery pipelines.

Introduction to ZZM-1220

ZZM-1220 is a potent and selective covalent inhibitor of G9a and G9a-like protein (GLP), two histone methyltransferases that play a crucial role in regulating gene expression. Dysregulation of G9a/GLP activity is implicated in various cancers, including TNBC. **ZZM-1220** acts by covalently binding to the substrate-binding site of G9a/GLP, leading to irreversible inhibition of their methyltransferase activity. This mechanism of action results in the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. Consequently, **ZZM-1220** can induce apoptosis and block the cell cycle in the G2/M phase in cancer cells[1].

Key Applications

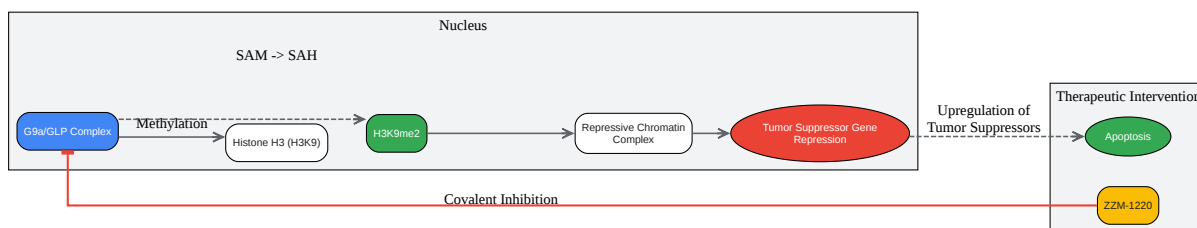
- Primary Screening: High-throughput screening of large compound libraries to identify novel G9a/GLP inhibitors.
- Secondary Screening: Lead optimization studies to characterize the potency and selectivity of **ZZM-1220** analogs.
- Mechanism of Action Studies: Elucidation of the downstream cellular effects of G9a/GLP inhibition.
- Anti-cancer Drug Discovery: Evaluation of **ZZM-1220** and similar compounds for their therapeutic potential in TNBC and other cancers.

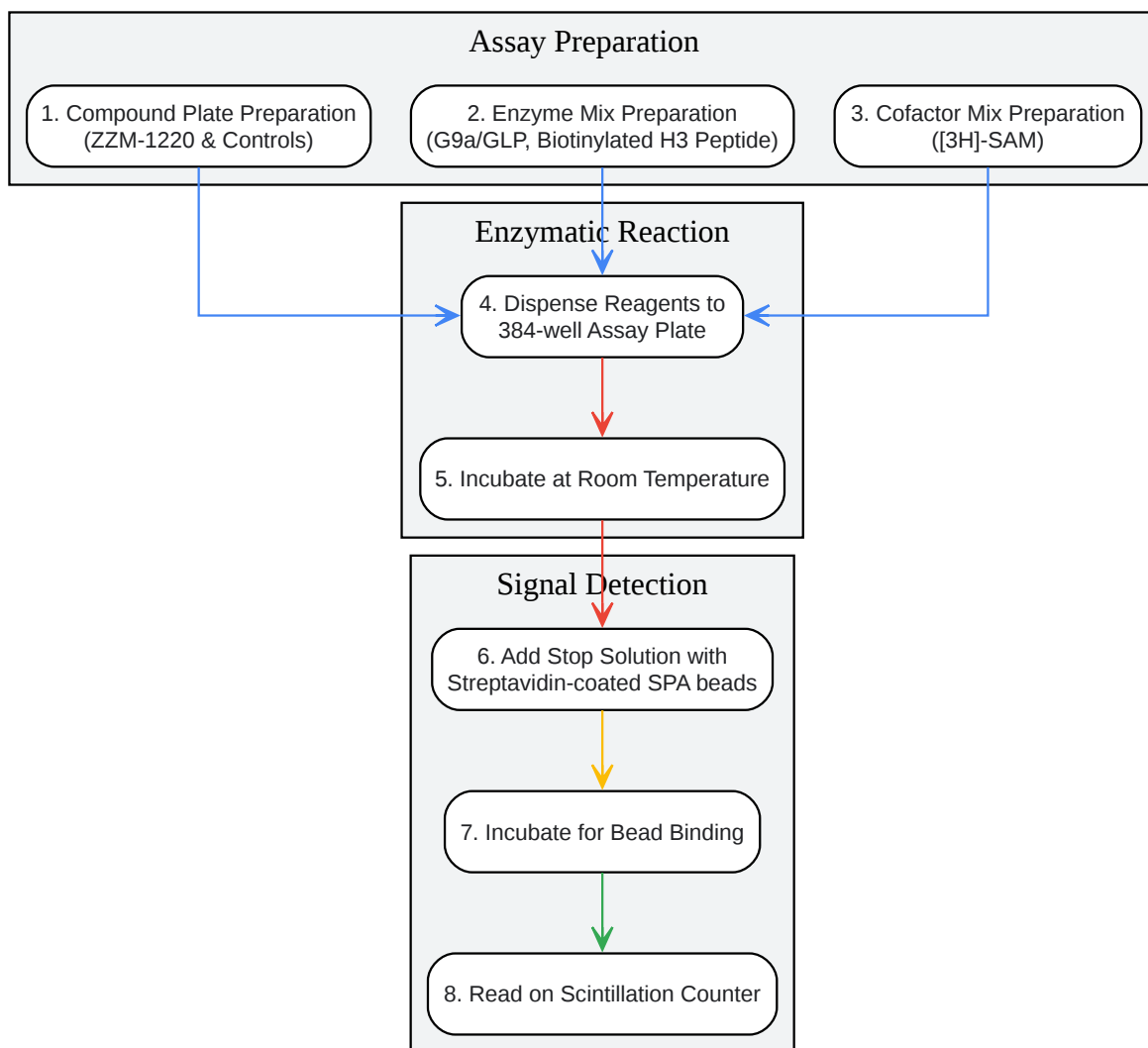
Data Summary

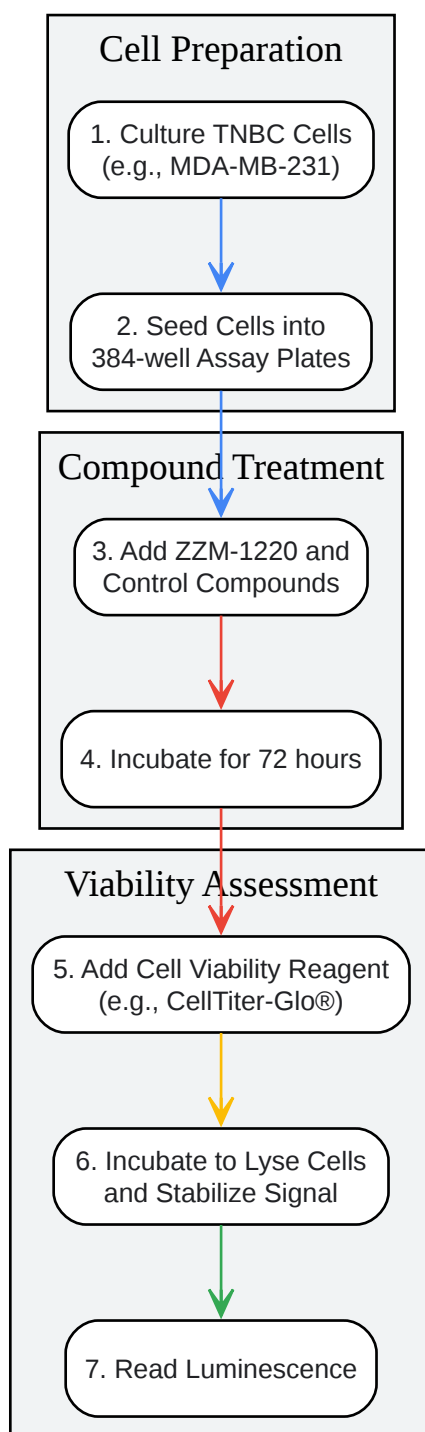
The following tables summarize key quantitative data for **ZZM-1220** and related G9a/GLP inhibitors.

Compound	Target	IC50 (Biochemical Assay)	Cell-Based Assay Potency	Reference
ZZM-1220	G9a/GLP	Data not publicly available	Potent anti- proliferative activity in TNBC cells	[1]
BIX01294	G9a/GLP	G9a: 1.9 μ M, GLP: 0.7 μ M	-	[2]
UNC0638	G9a/GLP	G9a: < 15 nM, GLP: 19 nM	Potent reduction of H3K9me2	[3]
UNC0642	G9a/GLP	Potent and selective	Improved cellular activity over previous inhibitors	[4][5]
Compound 8 (MS8511)	G9a/GLP (covalent)	More potent than UNC0642	Improved cellular activity over UNC0642	[4][5][6]

Signaling Pathway







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- [6. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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